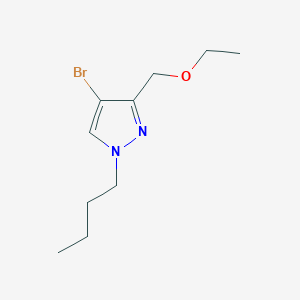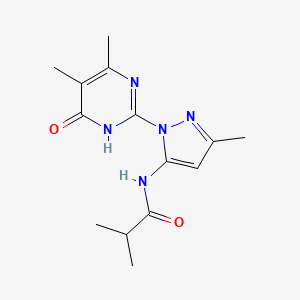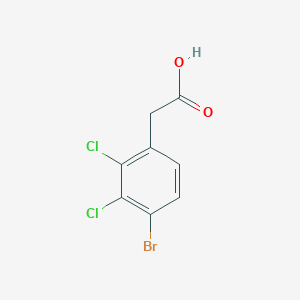
N1-(2,3-Dimethylphenyl)-N2-(3-(Furan-2-yl)-3-hydroxypropyl)oxalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2,3-dimethylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide is an organic compound that features a complex structure with both aromatic and heterocyclic components
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, N1-(2,3-dimethylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets could lead to the discovery of new therapeutic agents, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In materials science, the compound’s structural properties could be exploited in the design of new materials with specific electronic or mechanical properties. It may also find use in the development of novel polymers or as a precursor in the synthesis of advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dimethylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide typically involves the following steps:
Formation of the Oxalamide Backbone: The oxalamide backbone can be synthesized by reacting oxalyl chloride with an appropriate amine. In this case, the amine would be 2,3-dimethylaniline.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the intermediate with 3-chloro-1-propanol.
Furan Ring Attachment: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent concentrations) is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the oxalamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Products include ketones or aldehydes depending on the specific conditions.
Reduction: Products include primary or secondary amines.
Substitution: Products vary based on the substituent introduced, such as brominated or nitrated derivatives.
Wirkmechanismus
The mechanism by which N1-(2,3-dimethylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydroxypropyl group could facilitate binding to active sites, while the aromatic rings may engage in π-π interactions with aromatic amino acids in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-(2,3-dimethylphenyl)-N2-(3-hydroxypropyl)oxalamide: Lacks the furan ring, potentially altering its chemical reactivity and biological activity.
N1-(2,3-dimethylphenyl)-N2-(3-(furan-2-yl)propyl)oxalamide: Lacks the hydroxy group, which may affect its solubility and interaction with biological targets.
Uniqueness
N1-(2,3-dimethylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide is unique due to the presence of both a hydroxypropyl group and a furan ring
This detailed overview highlights the significance of N1-(2,3-dimethylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide in scientific research and industrial applications
Eigenschaften
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-11-5-3-6-13(12(11)2)19-17(22)16(21)18-9-8-14(20)15-7-4-10-23-15/h3-7,10,14,20H,8-9H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPWMCYQTSUZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC(C2=CC=CO2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-phenyl-5-[1-(2-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2585793.png)
![5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2585796.png)
![N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2585798.png)
![2-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2585800.png)
![3-(2-chlorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2585803.png)
![1-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2585804.png)
![N-[(3R)-1-acetylpyrrolidin-3-yl]-4-(prop-2-enamido)benzamide](/img/structure/B2585805.png)


![N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2-(trifluoromethoxy)benzamide](/img/structure/B2585809.png)
![2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid](/img/structure/B2585810.png)

